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Compound of Interest

Compound Name: Dacinostat

Cat. No.: B1684143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer

agents. Dacinostat (LAQ824), a pan-HDAC inhibitor, has been evaluated in clinical trials,

revealing a distinct safety profile. This guide provides an objective comparison of the safety of

Dacinostat with other notable HDAC inhibitors—Vorinostat, Panobinostat, Romidepsin, and

Belinostat—supported by available clinical trial data.

Comparative Safety Analysis
The safety profiles of HDAC inhibitors are characterized by a range of on-target and off-target

effects. While some adverse events are common across the class, the incidence and severity

can vary between individual agents. The following tables summarize the key adverse events

observed in clinical trials for Dacinostat and other selected HDAC inhibitors. It is important to

note that this data is compiled from separate clinical trials, and direct head-to-head

comparisons should be interpreted with caution due to potential differences in patient

populations, disease types, and trial designs.

Table 1: Common Adverse Events (All Grades) of
Dacinostat and Other HDAC Inhibitors
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Adverse
Event

Dacinostat
(N=39)¹

Vorinostat
(N=341)²

Panobinost
at (N=381)³

Romidepsin
(N=185)⁴

Belinostat
(N=129)⁵

Gastrointestin

al

Nausea - 60.1% 52.6% 61% 42%

Diarrhea - 55.4% 43.0% - 23%

Vomiting - 32.8% - - 29%

Anorexia - 49.9% - 50% -

Constitutional

Fatigue
Dose-limiting

toxicity
68.3% 41.5% - 37%

Pyrexia

(Fever)
- - - - 35%

Hematologica

l

Thrombocyto

penia
- - - - 16%

Anemia - - - - 32%

Neutropenia

Febrile

neutropenia

was dose-

limiting

- - - -

¹Data from a Phase I study in patients with advanced solid tumors.[1] ²Data from pooled

analysis of clinical trials.[2] ³Data from a clinical trial in combination with bortezomib and

dexamethasone.[2] ⁴Data from two single-arm clinical studies in patients with CTCL.[3] ⁵Data

from a single-arm clinical trial in patients with relapsed or refractory PTCL.[4][5]
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Table 2: Grade 3/4 Adverse Events of Dacinostat and
Other HDAC Inhibitors
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Adverse
Event

Dacinostat
(N=39)¹

Vorinostat
(N=341)²

Panobinost
at (N=36)³

Romidepsin
(N=102)⁴

Belinostat
(N=129)⁵

Hematologica

l

Thrombocyto

penia
- 15.2% 67% - 7%

Neutropenia

Febrile

neutropenia

was dose-

limiting

- 36% - 6.2%

Anemia - 7.9% 28% - 11%

Leukopenia - - 22% - -

Gastrointestin

al

Diarrhea - - - - -

Nausea - - - 3 (11%) -

Vomiting - - - 2 (7%) -

Constitutional

Fatigue
Dose-limiting

toxicity
13.5% 11% - 5.4%

Cardiac

Atrial

Fibrillation

Dose-limiting

toxicity
- - - -

Renal

Raised

Serum

Creatinine

Dose-limiting

toxicity
- - - -

Hepatic
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Transaminitis
Dose-limiting

toxicity
- - - -

Hyperbilirubin

emia

Dose-limiting

toxicity
- - - -

¹Dose-limiting toxicities observed in a Phase I trial.[1] ²Data from pooled analysis of clinical

trials.[2] ³Data from a Phase 2 trial in patients with relapsed/refractory Waldenström

macroglobulinemia.[6] ⁴Data from a Phase I trial in patients with advanced cancers.[7] ⁵Data

from a clinical trial in patients with relapsed or refractory PTCL.[8]

Key Safety Considerations for Dacinostat
The safety profile of Dacinostat is notable for its dose-limiting toxicities (DLTs) observed in

early clinical development. A Phase I study identified the following DLTs:

Febrile neutropenia[9][10]

Transaminitis[1]

Fatigue[1]

Atrial fibrillation[1]

Raised serum creatinine[1]

Hyperbilirubinemia[1]

Furthermore, QT interval prolongation has been noted in patients treated with Dacinostat, a
concern shared with other HDAC inhibitors like Panobinostat and Vorinostat.[10]

Experimental Protocols
The safety and efficacy of HDAC inhibitors are evaluated through a series of preclinical and

clinical studies. Key experimental methodologies include:

Preclinical Toxicity Studies
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In Vitro Cytotoxicity Assays: To determine the concentration of the HDAC inhibitor that

inhibits cell growth by 50% (IC50), various cancer cell lines are treated with a range of drug

concentrations. Cell viability is then assessed using assays such as MTT or XTT.[11]

In Vivo Toxicity Studies: Acute and chronic toxicity studies are conducted in animal models to

evaluate the systemic effects of the drug, identify potential target organs for toxicity, and

determine a safe starting dose for human trials.[12]

Clinical Trial Safety Monitoring
Adverse Event (AE) Monitoring and Grading: In clinical trials, AEs are systematically

collected, documented, and graded according to the National Cancer Institute Common

Terminology Criteria for Adverse Events (NCI-CTCAE). This standardized system allows for

the consistent reporting and comparison of toxicities across different studies and drugs.

Dose-Escalation Studies (Phase I): These studies are designed to determine the maximum

tolerated dose (MTD) and identify DLTs of a new drug. Patients are enrolled in cohorts and

receive escalating doses of the drug until unacceptable toxicity is observed.[1]

Electrocardiogram (ECG) Monitoring: Due to the known risk of QTc prolongation with some

HDAC inhibitors, regular ECG monitoring is a standard safety measure in clinical trials.[13]

Laboratory Monitoring: Regular monitoring of blood counts, liver function tests, and kidney

function tests is crucial to detect hematological, hepatic, and renal toxicities.

Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects by altering the acetylation status of both histone

and non-histone proteins, leading to the modulation of various signaling pathways.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/pdf/Reproducibility_of_HDAC_Inhibitor_Experimental_Findings_A_Comparative_Guide.pdf
https://scienmag.com/exploring-acute-oral-toxicity-of-new-hdac2-inhibitor/
https://pubmed.ncbi.nlm.nih.gov/18927309/
https://www.rxlist.com/farydak-drug.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HDAC Inhibitor
(e.g., Dacinostat) HDACs

Inhibition

HistonesDeacetylation

Non-Histone Proteins
(e.g., HSP90, p53)

Deacetylation

Acetylated Histones Chromatin Relaxation
Gene Expression

(e.g., p21) Cell Cycle Arrest

Apoptosis

Acetylated
Non-Histone Proteins

Protein Degradation
(e.g., oncoproteins)

Start:
HDAC Inhibitor Candidate

In Vitro Studies

Cell Viability Assays
(IC50 Determination)

Apoptosis Assays
(e.g., Annexin V) HDAC Activity Assays In Vivo Studies

(Animal Models)

Toxicity Assessment
(Acute & Chronic) Tumor Growth Inhibition Clinical Trials

(Phase I-III)

Safety & Tolerability
(Adverse Event Monitoring)

Efficacy Evaluation
(Response Rates) Regulatory Approval

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1684143?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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